Platycodin D

Anti-inflammatory Nitric Oxide RAW 264.7

Researchers requiring a specific iNOS/NO inhibitor or prostate cancer-selective cytotoxic agent often encounter potency and selectivity gaps with crude extracts or analogs. Platycodin D directly addresses these needs as a high-purity, well-characterized monomeric standard. - iNOS/NO Inhibition: Potent IC50 of ~15 µM vs. 55 µM for Platycodin D3. - Prostate Cancer Selectivity: Cytotoxic in PC3, DU145, LNCaP cells (IC50 11.17-26.13 µM), sparing non-malignant RWPE-1 cells. - Th1/Th2 Adjuvant Research: Enhances both IgG1 and IgG2a/IgG2b titers in HBsAg models.

Molecular Formula C57H92O28
Molecular Weight 1225.3 g/mol
CAS No. 58479-68-8
Cat. No. B032623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatycodin D
CAS58479-68-8
Synonyms3-(β-D-Glucopyranosyloxy)-2,16,23,24-tetrahydroxy-olean-12-en-28-oic Acid O-D-apio-β-D-furanosyl-(1→3)-O-β-D-xylopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-L-arabinopyranosyl Ester
Molecular FormulaC57H92O28
Molecular Weight1225.3 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O
InChIInChI=1S/C57H92O28/c1-23-40(81-45-39(72)41(28(64)18-76-45)82-49-43(73)56(75,21-61)22-78-49)36(69)38(71)46(79-23)83-42-33(66)27(63)17-77-48(42)85-50(74)57-12-11-51(2,3)13-25(57)24-7-8-30-52(4)14-26(62)44(84-47-37(70)35(68)34(67)29(16-58)80-47)55(19-59,20-60)31(52)9-10-53(30,5)54(24,6)15-32(57)65/h7,23,25-49,58-73,75H,8-22H2,1-6H3/t23-,25-,26-,27-,28+,29+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39+,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,52+,53+,54+,56+,57+/m0/s1
InChIKeyCYBWUNOAQPMRBA-NDTOZIJESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Platycodin D Procurement Guide


Platycodin D (PD) is a major oleanane-type triterpenoid saponin isolated primarily from the roots of Platycodon grandiflorum [1]. It serves as a critical analytical marker and active principle for Platycodi Radix quality control [2]. Unlike many in-class saponins, PD exhibits a potent and distinct polypharmacology profile, making it a specialized reagent for targeted research in inflammation, oncology, and immunology.

QC Marker Platycodi Radix botanical reference standard
Pathway Probe Inflammation, oncology, immunology signaling studies
PK Comparator Monomer pharmacokinetics distinct from crude extract

Platycodin D Differentiation


Platycosides share a common platycodigenin aglycone backbone, but their specific glycosylation patterns at C-3 and C-28 dictate divergent pharmacological potency, hemolytic risk, and mechanistic specificity [1]. While a crude Platycodi radix extract contains a mixture of saponins, the isolated monomer Platycodin D displays unique pharmacokinetic behavior, including distinct intestinal metabolism and systemic exposure compared to the complex extract [2]. Direct substitution of Platycodin D with structurally similar analogs (e.g., Platycodin D2, D3, or Platycoside E) leads to significant and quantifiable variations in biological activity, as detailed in the evidence matrix below.

Glycosylation Mismatch D2, D3, and E variants may shift anti-inflammatory potency and hemolytic profile
Extract vs. Monomer Crude Platycodi radix extract exhibits different intestinal metabolism and systemic exposure
Mechanistic Divergence Analog D3 does not replicate alpha1-adrenergic blockade; functional substitution not supported

Platycodin D vs. Analogs


Anti-inflammatory Potency vs. Platycodin D3

Platycodin D (PD) demonstrates significantly higher anti-inflammatory activity compared to its close structural analog Platycodin D3 (PD3) in a standardized LPS/IFN-γ activated macrophage model. The half-maximal inhibitory concentration (IC50) for nitric oxide (NO) production is approximately 15 µM for PD, while the IC50 for PD3 is approximately 55 µM under identical experimental conditions [1].

NO Inhibition IC50
Head-to-head
PD: ~15 µM vs PD3: ~55 µM
Supports inflammation assay potency context
RAW 264.7, LPS/IFN-γ, 24 h
Anti-inflammatory Nitric Oxide RAW 264.7

Hemolytic Activity vs. D2 and D3

When selecting saponins for applications where erythrocyte lysis is a concern (e.g., parenteral adjuvants), Platycodin D exhibits a higher hemolytic profile compared to its de-glucosylated analogs. In a comparative structure-activity study of seven consecutive saponins, the order of hemolytic activity was Polygalacin D2 (PGD) ≈ Platycodin D (PD) > Platycodin D2 (PD2) > Platycoside A (PA) > Platycodin D3 (PD3) > Platycoside E (PE) > Deapioplatycoside E (DPE) [1]. This indicates that PD and PGD represent the upper tier of hemolytic potential within this class, while PD2 and PD3 are significantly less hemolytic.

Hemolytic Activity
Head-to-head
PGD ≈ PD > PD2 > PA > PD3 > PE > DPE
Context-dependent hemolytic risk ranking
In vitro hemolytic assay, 7 saponins
Hemolysis Structure-Activity Relationship Adjuvant

Peroxyl Radical Scavenging Activity

Platycodin D (PD) demonstrates the highest total oxidant scavenging capacity (TOSC) against peroxyl radicals among a series of isolated Platycodon saponins. The TOSC ranking was determined as Platycodin D (highest) > polygalacic acid > platycodigenin > deapioplatycoside E > platycoside E (lowest) [1]. However, it is important to note that against peroxynitrite, platycodigenin (2.35-fold of GSH) exhibits superior scavenging capacity compared to PD (1.02-fold of GSH) [1].

Peroxyl Radical Scavenging
Head-to-head
PD: highest TOSC (peroxyl); platycodigenin: 2.35× GSH (peroxynitrite)
Radical-specific scavenging context; peroxynitrite activity differs
TOSC assay; 5 saponins compared
Antioxidant Total Oxidant Scavenging Capacity Structure-Activity Relationship

Alpha-1 Adrenergic Receptor Blockade

Platycodin D (PD) and Platycodin D3 (PD3) display a clear functional divergence in vascular pharmacology. In isolated rat aortic strips, PD at a high concentration (24 µg/mL) inhibited contractile responses induced by phenylephrine (an alpha1-adrenergic agonist) and high potassium. In contrast, PD3 (tested at 8-32 µg/mL) failed to alter contractile responses evoked by either phenylephrine or high K+ [1].

Alpha-1 Adrenergic Blockade
Head-to-head
PD: inhibited contraction; PD3: no effect
Alpha-1 adrenergic assay specificity context
Rat aortic strip ex vivo model
Vasodilation Adrenergic Receptor Ex Vivo

Selective Prostate Cancer Cytotoxicity

Platycodin D (PD) exhibits a quantifiable differential cytotoxic profile, displaying significant activity against prostate cancer cell lines (PC3, DU145, LNCaP) with IC50 values in the range of 11.17 to 26.13 µM, while demonstrating no significant effect on the non-malignant human prostate epithelial cell line RWPE-1 under the same conditions [1].

Prostate Cancer Cytotoxicity
Head-to-head
PC3/DU145/LNCaP IC50 11.2–26.1 µM; RWPE-1 unaffected
Supports cancer cell-model selectivity context
MTT assay, 48 h, up to 30 µM
Anticancer Prostate Cancer Cytotoxicity

Th1/Th2 Balanced Adjuvant Activity

Platycodin D (PD) has been directly compared to the classical adjuvant Alum in a hepatitis B surface antigen (HBsAg) immunization model. PD significantly increased both Con A- and LPS-induced splenocyte proliferation and enhanced HBsAg-specific IgG, IgG1, IgG2a, and IgG2b antibody titers, indicating a balanced Th1/Th2 response [1]. This is a key distinction from Alum, which primarily induces a Th2-biased response.

Adjuvant Activity
Head-to-head
PD: balanced IgG1/IgG2a/IgG2b; Alum: Th2-biased
Supports vaccine adjuvant research context
HBsAg immunization model in mice
Immunology Vaccine Adjuvant Hepatitis B

Platycodin D Applications


iNOS/NO Inhibition Assays

Based on its superior IC50 value of ~15 µM for NO inhibition compared to Platycodin D3's ~55 µM [1], Platycodin D is the preferred reagent for in vitro studies focused on the iNOS/NO pathway in macrophage models (e.g., RAW 264.7 cells). Its higher potency allows for a wider experimental window and lower effective concentrations.

Balanced Th1/Th2 Adjuvant Development

For vaccine formulations where a balanced cellular (Th1) and humoral (Th2) immune response is desired, Platycodin D is a scientifically rational choice. Its demonstrated ability to enhance both IgG1 (Th2) and IgG2a/IgG2b (Th1) antibody titers in HBsAg models [1] differentiates it from Alum and makes it a valuable tool for next-generation adjuvant research.

Alpha-1 Adrenergic Vasodilation Studies

Platycodin D is the specific compound of interest for ex vivo and in vivo studies investigating alpha-1 adrenergic receptor blockade in vascular smooth muscle. Its functional activity in inhibiting phenylephrine-induced aortic contractions is not replicated by its analog Platycodin D3 [1], making PD essential for research into this specific mechanism.

Prostate Cancer Selective Cytotoxicity Assays

Given its selective cytotoxicity against prostate cancer cell lines (PC3, DU145, LNCaP; IC50 = 11.17-26.13 µM) while sparing non-malignant RWPE-1 cells [1], Platycodin D is an ideal lead compound for researchers developing targeted therapies for prostate cancer. Its differential activity profile supports its use in selectivity assays and mechanism-of-action studies.

Application
Selection Property
Validation Focus
iNOS/NO Pathway Studies
Platycodin D vs. D3 potency context
Macrophage NO production assay endpoints
Vaccine Adjuvant Mechanism Research
Th1/Th2 response balance
IgG subclass profiling in immunization models
Alpha-1 Adrenergic Vascular Pharmacology
Alpha-1 blockade specificity
Ex vivo vascular contraction assays
Prostate Cancer Cell-Model Selectivity
Cancer vs. non-malignant cell selectivity
Prostate cell line panel screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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